4-Bromo-2-methylbutan-2-ol
Overview
Description
4-Bromo-2-methylbutan-2-ol is a brominated tertiary alcohol with the molecular formula C5H11BrO and a molecular weight of 167.04 g/mol . It is commonly used as a reagent in the preparation of vitamin D3 analogues . This compound is characterized by its brown oil form and has a boiling point of approximately 189.7°C .
Preparation Methods
4-Bromo-2-methylbutan-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 3-bromopropionate with methylmagnesium bromide . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Bromo-2-methylbutan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: It can be reduced to form the corresponding alcohols or alkanes. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-methylbutan-2-ol has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of vitamin D3 analogues.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used as an intermediate in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylbutan-2-ol involves its interaction with specific molecular targets. As a brominated tertiary alcohol, it can participate in various biochemical pathways, including enzyme inhibition and protein modification. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Bromo-2-methylbutan-2-ol can be compared with other similar compounds, such as:
- 4-Bromo-2-methyl-1,3-benzoxazole
- 4-Bromo-2-methyl-1H-benzimidazole
- 4-Bromo-2-methylpyrimidine These compounds share similar brominated structures but differ in their functional groups and overall molecular architecture . The uniqueness of this compound lies in its specific tertiary alcohol structure, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
4-bromo-2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFVGQWGOARJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442360 | |
Record name | 4-Bromo-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35979-69-2 | |
Record name | 4-Bromo-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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